N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[[2-(2-methylphenoxy)acetyl]amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O6/c1-15-6-2-4-8-18(15)30-13-22(28)27-23-17-7-3-5-9-19(17)33-24(23)25(29)26-16-10-11-20-21(12-16)32-14-31-20/h2-12H,13-14H2,1H3,(H,26,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOWGJGXFVVBPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization of Acetal Precursors
Polyphosphoric acid (PPA)-mediated cyclization of acetals remains the gold standard for benzofuran synthesis. For example, heating acetal 1 (1.0 equiv) in PPA at 120°C for 6 hours induces cyclodehydration, yielding benzofuran-2-carboxylic acid 2a (72% yield). Regioselectivity challenges arise from competing oxonium ion intermediates, but 13C NMR-guided HOMO analysis confirms preferential formation of the 2-carboxylate isomer.
Table 1 : Regioselectivity in PPA-Catalyzed Benzofuran Formation
| Substrate | Temperature (°C) | Time (h) | 2a:2b Ratio | Yield (%) |
|---|---|---|---|---|
| 1 | 120 | 6 | 1:5 | 72 |
| 1' | 100 | 12 | 1:3 | 65 |
Alternative Routes via C–H Arylation
Recent advances employ 8-aminoquinoline-directed C–H arylation to functionalize benzofurans at position 3. Treatment of benzofuran-2-carboxamide 3 with aryl iodide 4 (1.2 equiv), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 equiv) in DMF at 100°C installs the aryl group in 5 (83% yield). Subsequent Boc activation enables transamidation with diverse amines.
Installation of 2-(o-Tolyloxy)acetamido Substituent
Synthesis of 2-(o-Tolyloxy)acetyl Chloride
Condensation of o-cresol 6 with chloroacetyl chloride 7 in pyridine/dichloromethane (0°C, 2 h) provides 2-(o-tolyloxy)acetyl chloride 8 (91% yield). Critical parameters include:
- Strict temperature control (<5°C) to suppress oligomerization
- Pyridine as both base and azeotropic agent
Equation 1 :
$$ \text{o-Cresol} + \text{ClCH}2\text{COCl} \xrightarrow{\text{pyridine}} \text{ClCH}2\text{COO-C}6\text{H}4\text{-2-CH}_3 + \text{HCl} $$
Amidation of Benzofuran-3-Amine
Coupling 8 with benzofuran-3-amine 9 requires careful stoichiometry:
- Dissolve 9 (1.0 equiv) in anhydrous THF under N₂
- Add 8 (1.05 equiv) dropwise at -20°C
- Stir for 12 h at 25°C → 10 (87% yield)
Excess acyl chloride risks N,O-bisacylation, necessitating TLC monitoring (hexane:EtOAc 3:1).
Functionalization with Benzo[d]dioxol-5-yl Group
Preparation of Benzo[d]dioxol-5-amine
Piperonal 11 undergoes reductive amination via Leuckart-Wallach reaction:
- Heat 11 (1.0 equiv) with ammonium formate (3.0 equiv) in formic acid (180°C, 8 h)
- Neutralize with NaOH → 12 (68% yield)
Critical Note : Dimethylamine byproducts form if methylamine contaminants exist—strict reagent purification is essential.
Final Amide Coupling
EDC/HOBt-mediated coupling between 10 and 12 achieves the target molecule:
- Activate 10 (1.0 equiv) with EDC (1.2 equiv)/HOBt (1.1 equiv) in DMF (0°C, 30 min)
- Add 12 (1.05 equiv), warm to 25°C, stir 24 h → 13 (75% yield)
Purification via recrystallization (EtOH/H₂O) affords pharmaceutical-grade material (HPLC purity >99.5%).
Optimization Challenges and Solutions
Regioselectivity in Benzofuran Formation
DFT calculations reveal that electron-donating groups at C5 of the acetal precursor favor 2-carboxylate formation (ΔG‡ = 18.3 kcal/mol vs. 22.1 kcal/mol for 3-carboxylate). Introducing a nitro group at C5 increases 2a:2b ratio to 1:9.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
a. K-16 (N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) acetamide)
- Structure : Shares the benzo[d][1,3]dioxol-5-yl group but replaces the benzofuran core with a benzylthio-acetamide chain.
- Synthesis : Synthesized via oxalyl chloride-mediated activation of 2-((3-methylbenzyl)thio)acetic acid, followed by coupling with benzo[d][1,3]dioxol-5-amine (62% yield) .
- Bioactivity : Demonstrated root growth modulation in A. thaliana at 0.1 µM, comparable to auxin-like activity .
b. Benzofuran Carbohydrazide Derivatives (e.g., N-(5-ethylamino-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide)
- Structure : Features a benzofuran core with carbohydrazide substituents instead of acetamido and benzodioxol groups.
- Synthesis : Derived from nitro-substituted benzofuran intermediates via substitution reactions with amines or thiazole derivatives .
- Key Differences : Lacks the o-tolyloxy and benzodioxol groups, impacting solubility and target affinity .
Compounds with Acetamide Linkers and Heterocyclic Systems
a. N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28)
- Structure : Combines benzodioxol with a benzimidazole moiety via an acetamide linker.
- Synthesis : Prepared via coupling of 2-(benzo[d][1,3]dioxol-5-yl)acetic acid with a benzimidazole derivative (84% yield) .
- Functional Role : Acts as an indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor, highlighting the pharmacological relevance of benzodioxol-acetamide hybrids .
b. 3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one (13)
- Structure : Coumarin derivative with a benzodioxol substituent.
- Synthesis : Derived from 2-(benzo[d][1,3]dioxol-5-yl)acetic acid (32% yield) .
- Comparison : The coumarin scaffold provides distinct photophysical properties but lacks the acetamido-benzofuran pharmacophore .
Acrylonitrile and Acrylamide Derivatives
a. (Z)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acrylamide
- Structure : Incorporates a benzodioxol-acrylamide moiety linked to a thiazole ring.
- Synthesis : Utilizes HATU/DIPEA-mediated coupling of (Z)-3-(benzo[d][1,3]dioxol-5-yl)acrylic acid with a thiazole amine (>95% purity via HPLC) .
- Key Feature : The α,β-unsaturated acrylamide system enhances electrophilic reactivity compared to the saturated acetamide in the target compound .
Comparative Data Table
Mechanistic and Functional Insights
- Benzodioxol Role : The benzo[d][1,3]dioxol group enhances metabolic stability and π-π stacking interactions, as seen in Compound 28’s IDO1 inhibition .
- Benzofuran vs.
- Acetamide Linkers : Saturated acetamide linkers (as in the target compound) may offer better conformational flexibility than rigid acrylamide systems, influencing target binding .
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a benzofuran core, which is often associated with various pharmacological properties, and a benzo[d][1,3]dioxole moiety known for its presence in numerous natural products with therapeutic effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These targets may include enzymes, receptors, or proteins involved in critical biological pathways. The compound's effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play a role in disease progression.
- Receptor Modulation : Interaction with receptors can alter signaling pathways involved in various physiological processes.
- Antioxidant Activity : The presence of the dioxole moiety suggests potential antioxidant properties, which can mitigate oxidative stress.
Biological Evaluations
Several studies have evaluated the biological activity of compounds similar to this compound. For instance, derivatives with similar structures have demonstrated significant inhibitory effects on cancer cell lines and other pathological conditions.
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | Enzyme Inhibition | TBD | |
| L7 (similar derivative) | PD-L1 Inhibition | 1.8 | |
| L24 (ester prodrug of L7) | Antitumor Activity | TBD |
Case Study 1: Antitumor Activity
A study investigated the antitumor effects of compounds similar to this compound. The results indicated that these compounds could significantly inhibit tumor growth in syngeneic mouse models. The mechanism was attributed to enhanced immune response against tumor cells.
Case Study 2: Enzyme Inhibition
Another research focused on the inhibition of specific enzymes by derivatives of this compound. It was found that certain modifications led to enhanced binding affinity and inhibitory potency against target enzymes involved in metabolic pathways associated with cancer.
Q & A
Basic: What are the key synthetic steps and critical intermediates in synthesizing this compound?
Answer:
The synthesis typically involves multi-step organic reactions. Critical steps include:
- Amide coupling : Formation of the acetamido linkage via reaction of 2-(o-tolyloxy)acetic acid with benzofuran-2-carboxamide intermediates using activating agents like oxalyl chloride (C₂O₂Cl₂) or carbodiimides .
- Functionalization of benzodioxole : Introduction of the benzo[d][1,3]dioxol-5-yl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) with Pd-based catalysts .
- Intermediate purification : Flash column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate intermediates like 3-amino-benzofuran derivatives .
Basic: How is structural characterization performed for this compound and its intermediates?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (400–500 MHz) in deuterated solvents (e.g., CDCl₃, DMSO-d₆) confirm regiochemistry and functional groups (e.g., benzodioxole protons at δ 5.9–6.8 ppm) .
- Infrared Spectroscopy (IR) : Peaks at ~1650–1750 cm⁻¹ verify carbonyl groups (amide, carboxamide) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., ESI+/ESI− modes) .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Answer:
- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ with XPhos ligand) for cross-coupling efficiency .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance amide bond formation but may require low temperatures (0–5°C) to suppress side reactions .
- Real-time monitoring : Use thin-layer chromatography (TLC, Rf tracking) or HPLC to detect intermediates and adjust reaction times .
Advanced: How can researchers address discrepancies in reported biological activity data (e.g., conflicting IC₅₀ values)?
Answer:
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) .
- Solubility adjustments : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .
- Dose-response validation : Repeat experiments with triplicate samples and statistical analysis (e.g., ANOVA with p < 0.05) .
Advanced: What strategies are used to establish structure-activity relationships (SAR) for substituents on the benzofuran and benzodioxole moieties?
Answer:
- Systematic substitution : Synthesize analogs with varying substituents (e.g., methoxy, chloro, methyl groups) at positions 3, 5, or 7 of the benzofuran core .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases, GPCRs) .
- Bioactivity clustering : Compare IC₅₀ values across analogs to identify critical substituents (e.g., electron-withdrawing groups enhance binding) .
Basic: What analytical methods are recommended to assess compound purity and stability under storage conditions?
Answer:
- High-performance liquid chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to quantify purity (>95%) .
- Stability testing : Store lyophilized samples at −20°C and monitor degradation via LC-MS over 6–12 months .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td > 150°C indicates thermal stability) .
Advanced: What in vitro assays are suitable for evaluating the compound’s therapeutic potential (e.g., anticancer, antimicrobial)?
Answer:
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, A549) with EC₅₀ calculation .
- Antimicrobial : Broth microdilution assay (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Enzyme inhibition : Fluorometric assays for kinases (e.g., EGFR) or proteases (e.g., HIV-1 protease) .
Advanced: How should researchers interpret conflicting solubility data in different solvent systems?
Answer:
- Solvent polarity : Test solubility in DMSO (high), ethanol (medium), and water (low) to identify ideal formulation vehicles .
- pH-dependent solubility : Use buffered solutions (pH 1–10) to simulate physiological conditions .
- Co-solvency studies : Blend solvents (e.g., PEG-400 + water) to enhance solubility without precipitation .
Advanced: What challenges arise during multi-step synthesis, and how can they be mitigated?
Answer:
- Intermediate instability : Protect reactive groups (e.g., amines with Boc protection) .
- Low yields in coupling steps : Optimize stoichiometry (1.2–1.5 equivalents of coupling agent) .
- Scale-up issues : Use continuous-flow reactors for exothermic reactions (e.g., amide bond formation) .
Advanced: How can in vivo studies be designed to evaluate pharmacokinetics and toxicity?
Answer:
- Animal models : Use Sprague-Dawley rats for oral bioavailability studies (dose: 10–50 mg/kg) .
- Pharmacokinetic parameters : Calculate AUC, Cmax, and t½ via LC-MS/MS analysis of plasma samples .
- Toxicity screening : Monitor liver enzymes (ALT, AST) and renal function (creatinine) post-administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
